molecular formula C15H10Cl2O4 B3328172 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid CAS No. 428482-45-5

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid

Cat. No.: B3328172
CAS No.: 428482-45-5
M. Wt: 325.1 g/mol
InChI Key: QBTVTKLDIBALGW-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid is a high-purity benzoic acid derivative offered with a guaranteed purity of ≥98% . This compound has a molecular formula of C₁₅H₁₀Cl₂O₄ and a molecular weight of 325.14 g/mol . It is characterized by a formyl group and two chlorine atoms on the phenoxy ring, which, along with the carboxylic acid functional group, makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . Compounds with similar structural features, particularly those containing a formyl group on a phenolic ring, have been investigated in patent literature for their potential as immunopotentiatory agents . These agents are studied for their ability to modulate immune responses, which may have significance in the research and development of therapies for cancers, viral infections, and other diseases . The presence of both a formyl and a carboxylic acid group allows this compound to participate in various chemical reactions, such as the formation of Schiff bases, facilitating its use in the synthesis of more complex molecules for biological evaluation . Researchers can utilize this chemical as a key intermediate in the design and synthesis of novel compounds for pharmacological screening. It should be stored sealed in a dry environment at 2-8°C . This product is designated For Research and Further Manufacturing Use Only, is not for diagnostic or therapeutic use, and is strictly not for direct human use .

Properties

IUPAC Name

4-[(2,6-dichloro-4-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c16-12-5-10(7-18)6-13(17)14(12)21-8-9-1-3-11(4-2-9)15(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTVTKLDIBALGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl 4-bromobenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid ()

  • Structure: Features a triazine core linked to a 4-formyl-2-methoxyphenoxy group and a benzoic acid moiety.
  • Properties : Melting point 217.5–220°C, synthesized via a triazine coupling procedure (General Procedure A).
  • The methoxy group enhances solubility but reduces electrophilicity relative to chloro substituents .

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

  • Structure: Bromo and formyl groups on the phenoxy ring, with a methoxyphenoxy-triazine linkage.
  • Properties : Esterified carboxylic acid (methyl ester) likely improves lipid solubility.

Benzoic Acid Derivatives with Heterocyclic Linkages

2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid Derivatives ()

  • Structure : Azo-linked benzothiazole and benzoic acid moieties.
  • Properties: pKa values for carboxylic acid (1.8–2.2) and phenolic protons (8.9–9.5) indicate dual acidity.
  • Comparison : The azo group enables π-π stacking and chromophoric properties absent in the target compound. Chloro and formyl groups in the target may confer stronger antimicrobial activity compared to azo-based dyes .

Phosphorylated and Acetylated Analogues

4-[(Diethoxyphosphinoyl)methyl]benzoic Acid ()

  • Structure: Phosphinoyl group attached via methylene to benzoic acid.
  • Properties: Forms hydrogen-bonded dimers (O–H⋯O) and exhibits a dihedral angle of 83.75° between phosphinoyl and aromatic planes.

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid ()

  • Structure: Acetylated amine linker with dimethylphenoxy and benzoic acid groups.
  • Properties : Molecular weight 299.32 g/mol.
  • Comparison: The acetyl-amino bridge enhances flexibility but reduces aromatic stacking compared to the rigid methylene-phenoxy group in the target compound .

Biological Activity

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H10Cl2O4C_{15}H_{10}Cl_{2}O_{4}. This compound is notable for its unique combination of formyl and dichloro groups, which contribute to its distinct chemical reactivity and potential biological activities. It has garnered interest in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The structure of this compound features:

  • A benzoic acid moiety
  • A phenoxy group substituted with a formyl group
  • Two chlorine atoms at the 2 and 6 positions of the phenyl ring

This structural configuration enhances its reactivity, particularly in enzyme inhibition and interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The dichloro substituents may also influence binding affinity and selectivity towards various biological targets .

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. For example, studies have shown that benzoic acid derivatives can modulate proteolytic pathways, specifically enhancing the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway in human cells .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar benzoic acid derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
4-[(2,6-Dichloro-4-hydroxyphenoxy)methyl]benzoic acidHydroxy group instead of formylModerate enzyme inhibition
4-[(2,6-Dichloro-4-methoxyphenoxy)methyl]benzoic acidMethoxy group instead of formylAntioxidant activity
4-[(2,6-Dichloro-4-aminophenoxy)methyl]benzoic acidAmino group instead of formylAntimicrobial properties

This table illustrates how variations in substituents affect the biological activity of benzoic acid derivatives.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

  • Antiproliferative Effects : A study demonstrated that certain benzoic acid derivatives could inhibit cancer cell growth significantly. The presence of halogen groups was correlated with enhanced bioactivity .
  • Enzyme Interaction : Research indicated that compounds with similar structures could effectively bind to cathepsins B and L, leading to increased proteasomal activity .
  • Inflammatory Response Modulation : Investigations into related compounds revealed their capacity to downregulate inflammatory markers in vitro, suggesting potential applications in treating chronic inflammatory conditions.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid, and how are intermediates characterized?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A general protocol involves:

  • Step 1: Reacting 2,6-dichloro-4-formylphenol with a methylene-linked benzoic acid precursor (e.g., bromomethylbenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) at 45–60°C for 1–2 hours .
  • Step 2: Purification via column chromatography (hexane/EtOH, 1:1) yields intermediates, confirmed by TLC (Rf ~0.59–0.62) and ¹H NMR in DMSO-d₆ (e.g., δ = 3.76–3.86 ppm for methoxy groups, 6.96–7.29 ppm for aromatic protons) .
  • Critical Note: Monitor formyl group stability under basic conditions to avoid side reactions.

Advanced Question: How can researchers optimize the synthesis to address low yields in the coupling step?

Answer:
Low yields often arise from steric hindrance or competing hydrolysis of the formyl group. Optimization strategies include:

  • Temperature Control: Reduce reaction temperature to 40–45°C to minimize formyl degradation .
  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bulky intermediates .
  • In Situ Protection: Temporarily protect the formyl group as an acetal before coupling, followed by acidic deprotection .
    Validation: Compare yields and purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for [M+H]⁺ ion detection).

Basic Question: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR: Identify substituent patterns (e.g., dichloro and formyl groups at δ ~10.2–10.5 ppm for aldehydes) and confirm regiochemistry .
  • FT-IR: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for benzoic acid and formyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., C₁₅H₁₀Cl₂O₄ requires m/z 340.9856 [M+H]⁺) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Purity Variability: Ensure >95% purity (HPLC) to exclude confounding effects from impurities .
  • Assay Conditions: Standardize solvent (DMSO concentration ≤0.1% v/v) and cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Analogues: Compare activity with related compounds (e.g., 4-chloro-2-(difluoromethoxy)benzoic acid) to isolate functional group contributions .
    Case Study: A 2023 study attributed anti-inflammatory effects to the formyl group’s electrophilicity, validated via SAR analysis of analogues .

Basic Question: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the formyl group .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methylene ether linkage .
  • Long-Term Stability: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the formyl group’s hydrogen-bonding potential .
  • QSAR Modeling: Correlate logP values (calculated via ChemAxon) with antibacterial IC₅₀ data to prioritize derivatives .
  • MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS) for lead optimization .

Basic Question: What are the key applications of this compound in material science?

Answer:

  • Coordination Polymers: The benzoic acid moiety chelates metal ions (e.g., Zn²⁺) to form porous frameworks for gas storage .
  • Surface Functionalization: Graft onto silica nanoparticles via carboxylate groups for catalytic applications .

Advanced Question: How can researchers address solubility challenges in biological assays?

Answer:

  • Co-Solvent Systems: Use PEG-400/water mixtures (≤10% PEG) to enhance aqueous solubility .
  • Prodrug Design: Synthesize methyl esters (e.g., methyl benzoate derivatives) for improved membrane permeability, followed by esterase activation .

Research Gap Identification: What underexplored areas exist for this compound?

Answer:

  • Enantioselective Synthesis: No studies have resolved chiral centers in analogues (e.g., via asymmetric catalysis) .
  • Neuroprotective Activity: Limited data on CNS permeability; assess BBB penetration using PAMPA assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid
Reactant of Route 2
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4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid

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